molecular formula C21H21NO5S B12387169 4'-Aarboxylic acid imrecoxib

4'-Aarboxylic acid imrecoxib

Cat. No.: B12387169
M. Wt: 399.5 g/mol
InChI Key: UOLUFPJCRSHVKK-UHFFFAOYSA-N
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Description

4'-Aarboxylic acid imrecoxib is a useful research compound. Its molecular formula is C21H21NO5S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Biological Activity

4'-Carboxylic acid imrecoxib is a metabolite of imrecoxib, a selective COX-2 inhibitor primarily used for treating osteoarthritis pain. This article discusses its biological activity, including pharmacokinetics, metabolic pathways, and potential therapeutic effects, supported by relevant data tables and case studies.

Overview of Imrecoxib

Imrecoxib is classified as a moderate selective COX-2 inhibitor, with a chemical structure represented as 4-(4-methylsulfonyl-phenyl)-1-propyl-3-(p-tolyl)-1H-pyrrol-2(5H)-one. It was introduced in China for symptomatic treatment of osteoarthritis in 2011. The drug's pharmacokinetics reveal that it is metabolized primarily through the CYP450 enzyme system, particularly by CYP2C9, CYP2D6, and CYP3A4, leading to various metabolites including the 4'-carboxylic acid form .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of imrecoxib indicates a half-life (t1/2t_{1/2}) of approximately 20 hours, with peak plasma concentration (tmaxt_{max}) occurring around 2 hours post-administration. Its metabolism involves a two-step oxidation process where the parent compound is first hydroxylated to form the hydroxymethyl metabolite (M1) and subsequently oxidized to the carboxylic acid metabolite (M2) .

Table 1: Metabolic Pathways of Imrecoxib

MetaboliteEnzyme InvolvedPathway Description
M1CYP2C9, CYP3A4Hydroxylation of imrecoxib
M2Aldehyde oxidaseOxidation of M1 to carboxylic acid

Biological Activity

The biological activity of 4'-carboxylic acid imrecoxib has been evaluated in various studies focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

In clinical trials, imrecoxib showed significant efficacy in reducing pain associated with osteoarthritis without major gastrointestinal side effects often seen with non-selective NSAIDs. The selective inhibition of COX-2 over COX-1 helps minimize these adverse effects . The compound's mechanism involves the modulation of inflammatory pathways, primarily through the inhibition of prostaglandin synthesis.

Case Study: Interaction with Warfarin

A study involving healthy volunteers assessed the interaction between warfarin and imrecoxib. It was found that co-administration did not significantly alter warfarin pharmacodynamics, indicating a favorable safety profile for patients requiring anticoagulation therapy while on imrecoxib .

Safety Profile

Safety evaluations during clinical trials highlighted that both imrecoxib and its metabolites did not lead to severe adverse events when administered at therapeutic doses. Commonly reported side effects included mild gastrointestinal discomfort but were generally well tolerated by participants .

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]benzoic acid

InChI

InChI=1S/C21H21NO5S/c1-3-12-22-13-18(14-8-10-17(11-9-14)28(2,26)27)19(20(22)23)15-4-6-16(7-5-15)21(24)25/h4-11H,3,12-13H2,1-2H3,(H,24,25)

InChI Key

UOLUFPJCRSHVKK-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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